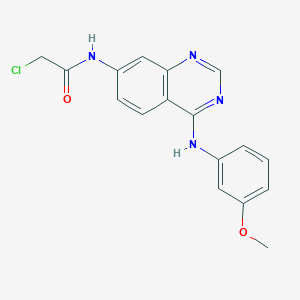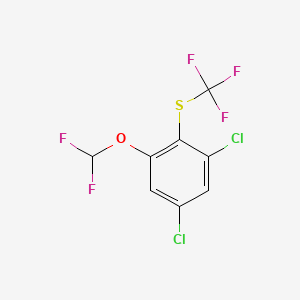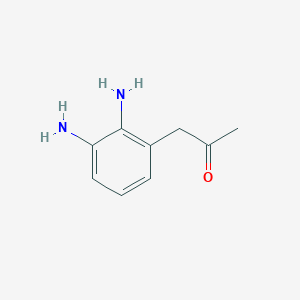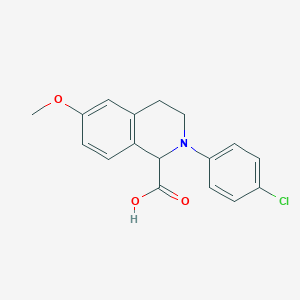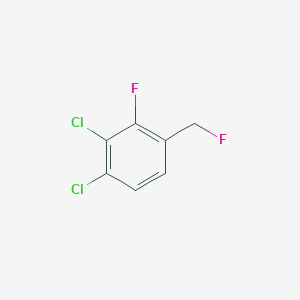
1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of fluoromethylbenzene derivatives. The process may involve:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through electrophilic aromatic substitution.
Fluoromethylation: Addition of a fluoromethyl group using reagents like fluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, replacing one of the halogen atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or aluminum chloride in the presence of halogenating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced halogen content or altered ring structures.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The compound can participate in:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, altering the compound’s structure and reactivity.
Oxidation and Reduction: These reactions modify the electronic structure of the compound, affecting its chemical behavior and interactions with other molecules.
Comparación Con Compuestos Similares
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
1,3-Dichloro-4-fluoromethyl-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H4Cl2F2 |
|---|---|
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
1,2-dichloro-3-fluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,3H2 |
Clave InChI |
YAFMSKSCBGQETF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CF)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)





